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Domainex is a distinguished integrated drug discovery partner, empowering biopharmaceutical
innovation through a science-led approach. With a significant track record of advancing client
projects from target identification to clinical candidate nomination, Domainex has cultivated
deep expertise in the complex fields of oncology and inflammatory diseases. This guide
provides a technical overview of Domainex's core competencies, highlighting key programs,
proprietary technology platforms, and the robust experimental methodologies that underpin
their success.

Core Drug Discovery Capabilities

Domainex offers a comprehensive suite of services, seamlessly integrating computational
chemistry, medicinal chemistry, structural biology, and assay biology to accelerate drug
discovery pipelines.[1][2] Their multidisciplinary teams of experienced scientists, a majority of
whom hold PhDs, leverage cutting-edge technologies to tackle challenging drug targets.[2][3]
The company's scientists are named as inventors on over 150 patents, a testament to their
innovative contributions to medicines research.[2][3]

At the heart of their hit identification strategies are two proprietary platforms:
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o LeadBuilder™: A virtual screening platform that utilizes a curated database of approximately
1.5 million lead-like compounds.[4][5] This approach has a success rate of over 90% in
identifying high-quality chemical starting points for a diverse range of targets, including
kinases, protein-protein interactions, and enzymes.[5]

o FragmentBuilder™: A fragment-based drug discovery (FBDD) platform that employs
techniques such as MicroScale Thermophoresis (MST) and Grating-Coupled Interferometry
(GCI) to screen a diverse fragment library.[6][7] This platform is particularly effective for
identifying novel binding modes and developing potent leads for challenging targets.[6]

Expertise in Oncology

Domainex has a proven history of success in oncology drug discovery, having delivered
multiple clinical and preclinical candidates.[8] Their expertise spans well-established target
classes like kinases to more novel areas such as epigenetics and protein-protein interactions
(PPIs).[8]

Tankyrase Inhibitors for Wnt Pathway Dysregulation

Tankyrase, a member of the PARP enzyme family, is a key regulator of the Wnt signaling
pathway, which is frequently dysregulated in cancers such as colorectal cancer.[9] Domainex
utilized its LeadBuilder platform to identify potent and selective Tankyrase inhibitors.

Quantitative Data: Tankyrase Inhibitor Program

Compound Wnt Reporter Cell Inhibition SF50
Tankyrase IC50
Example Assay IC50 (APC-null)
Isoquinolone
o 13 nM 61 nM 80 nM
Derivative

Data sourced from Domainex Integrated Drug Discovery Services Brochure.[4]
Experimental Protocols:

o LeadBuilder Virtual Screening: A homology model of Tankyrase in an open conformation was
built based on the crystal structure of PARP1. This model was used to screen a database of
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~1.5 million commercially available compounds, from which ~1000 were selected for wet
screening.[4]

o Tankyrase Enzyme Assay: A biochemical assay was used to screen the virtual hits, with 59
compounds identified showing >75% inhibition at 10uM or less.[9]

o Wnt Reporter Cell Assay: A cellular assay was used to confirm the on-target activity of the
inhibitors in a pathway-relevant context, with lead compounds demonstrating IC50 values of
less than 100 nM.[4]

e APC-null Tumour Xenograft Model: Lead compounds were shown to inhibit the growth of
APC-null tumour xenografts in mice, demonstrating in vivo efficacy.[4]

Signaling Pathway: Wnt Signaling Inhibition by Tankyrase Inhibitors
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Caption: Wnt signaling pathway and the mechanism of action of Domainex’s Tankyrase
inhibitors.

G9a Inhibitors for Epigenetic Regulation in Cancer

The lysine methyltransferase G9a is an epigenetic modifier that plays a role in carcinogenesis
by repressing tumor suppressor genes.[8] Domainex has developed potent and selective
inhibitors of G9a.

Quantitative Data: G9a Inhibitor Program

A lead compound from this program demonstrated single-agent efficacy in a tumour xenograft
mouse model and the ability to resensitize tumour cells to tamoxifen.[8]

Experimental Protocols:

o LeadBuilder Virtual Screen: An in-house crystal structure of a G9a-substrate peptide
complex was used to design a virtual screen, from which 1200 compounds were selected for
testing.[8]

o AlphaScreen Biochemical Assay: An AlphaScreen assay was developed to screen the
selected compounds, resulting in the identification of eight confirmed hits.[8]

RAS-Effector Protein-Protein Interaction (PPI) Inhibitors

Mutations in RAS genes are prevalent in a significant portion of human cancers, making the
inhibition of RAS-effector protein interactions a highly sought-after therapeutic strategy.[8] In
collaboration with the University of Oxford, Domainex has developed novel inhibitors of the
RAS-effector PPI.[10]

Experimental Protocols:

o Fragment-Based Drug Design (FBDD): Fragment hits that selectively bind to the active,
GTP-bound form of RAS were identified from a fragment library screen.[11]

o Structure-Guided Drug Design: X-ray crystallography was used to determine the binding
mode of fragment hits, guiding the medicinal chemistry effort to develop more potent lead
molecules.[11]
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e Cellular Assays: The lead compounds were shown to inhibit the PPl between RAS and its
effector proteins and reduce tumour cell viability in cellular assays.[11]

Experimental Workflow: RAS-Effector PPI Inhibitor Discovery
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Caption: Workflow for the discovery of RAS-effector PPI inhibitors.

Expertise in Inflammatory Diseases

Domainex possesses extensive expertise in inflammatory biology and has developed a suite
of cellular assays to measure the effects of novel drugs on inflammatory cells.[12] Their
research in this area has led to the development of promising clinical candidates for a range of
inflammatory conditions.

TBK1/IKKe Inhibitors for Interferonopathies

TANK-binding kinase 1 (TBK1) and IkB kinase € (IKKg) are key kinases in the signaling
pathways that lead to the production of type | interferons, which are implicated in autoimmune
diseases known as interferonopathies, such as systemic lupus erythematosus (SLE).[13]
Domainex has developed a preclinical drug candidate, DMXD-011, which is a first-in-class,
orally bioavailable, and highly selective inhibitor of TBK1 and IKKe.[14]

Quantitative Data: DMXD-011 Preclinical Studies

DMXD-011 has demonstrated efficacy in animal models of lupus and rheumatoid arthritis
without evidence of side effects or toxicity.[14] In ex-vivo studies using blood samples from
patients with various interferonopathies, DMXD-011 showed a strong dose-dependent
reduction in the expression of inflammatory biomarkers.[14]

Experimental Protocols:
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» HTRF Biochemical Assay: A high-throughput biochemical assay was used for the initial
fragment screening to identify hits against IKKe.[13]

e Ex-vivo Human Blood Assay: Blood samples from patients with interferonopathies were
stimulated to mimic a disease flare-up, and the effect of DMXD-011 on the levels of

inflammatory biomarkers was measured.[14]

« In Vivo Inflammation Models: The efficacy of orally-delivered TBK1/IKKe inhibitors was
demonstrated in lipopolysaccharide (LPS) challenge models, where they inhibited the
expression of pro-inflammatory cytokines such as TNF-alpha, RANTES, IL-1-beta, and IL-6
for at least 20 hours.[15]

Signaling Pathway: Inhibition of Type | Interferon Production by DMXD-011
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Caption: Inhibition of the TBK1/IKKe pathway by DMXD-011 to reduce Type | Interferon
production.

Conclusion

Domainex stands at the forefront of drug discovery in oncology and inflammatory diseases,
driven by a combination of deep scientific expertise, innovative technology platforms, and a
collaborative approach. The case studies and data presented in this guide offer a glimpse into
their capabilities to tackle complex biological challenges and deliver novel therapeutic
candidates. For researchers and drug development professionals seeking a dedicated and
experienced partner, Domainex offers a comprehensive and integrated solution to accelerate
the journey from concept to clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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